molecular formula C21H26ClNO3 B1466419 Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220030-11-4

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1466419
CAS No.: 1220030-11-4
M. Wt: 375.9 g/mol
InChI Key: RRGHSGZNROPTGK-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound featuring a benzyl ester core linked via an ethoxy chain to a 2-piperidinyl group. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors like HDAC ligands . Its hydrochloride salt enhances solubility in polar solvents, critical for biological applications.

Properties

IUPAC Name

benzyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGHSGZNROPTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-11-4
Record name Benzoic acid, 4-[2-(2-piperidinyl)ethoxy]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is structurally related to various piperidine derivatives, which are known for their significant roles in drug discovery. Piperidine moieties enhance the biological activity of compounds, making them suitable candidates for treating various diseases.

  • Alzheimer’s Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. Compounds incorporating piperidine structures have shown promise in improving cognitive function by enhancing cholinergic transmission in the brain .
  • Cancer Therapy : The compound's structural analogs have been studied for their ability to inhibit key pathways involved in cancer progression. For instance, some analogs demonstrate inhibitory effects on IKKβ, a critical factor in NF-κB activation linked to inflammation and cancer .

Biological Evaluation

The biological evaluation of this compound has revealed its potential efficacy against bacterial infections and other pathogenic organisms.

  • Antimicrobial Activity : A study highlighted that similar benzoate derivatives exhibited higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid. This suggests that this compound may possess similar or enhanced antimicrobial properties .
  • Mechanism of Action : The presence of the piperidine ring is crucial for the interaction with biological targets, facilitating conformational changes that enhance permeability and biological activity. This characteristic is essential for the development of compounds aimed at disrupting cellular processes in pathogens .

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically includes:

  • Reactions Involving Haloalkyl Amines : The compound can be synthesized through reactions involving haloalkyl amines with ethyl 4-hydroxybenzoate under controlled conditions, yielding high purity products suitable for further biological testing .
  • Characterization Techniques : Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compounds, ensuring their suitability for pharmaceutical applications .

Case Study 1: Anticancer Activity

A series of piperidine derivatives including this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as anticancer agents.

Case Study 2: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, compounds with similar structures were evaluated for their neuroprotective effects. Results showed that these compounds could mitigate oxidative stress in neuronal cells, highlighting their therapeutic potential in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to structurally related molecules, focusing on substituents, stereochemistry, and biological relevance.

Substituent Variations

4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride (CAS 166975-76-4)
  • Structure : Replaces the benzyl ester with a carboxylic acid group.
  • Key Differences :
    • Solubility : Higher aqueous solubility due to the ionizable carboxylic acid (pKa ~8.5) vs. the lipophilic benzyl ester .
    • Reactivity : The acid is prone to decarboxylation under acidic conditions, whereas the benzyl ester offers stability during synthetic steps .
  • Applications : Used as a ligand in HDAC inhibitor synthesis but requires additional protection steps for further derivatization .
4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride (CAS 84449-80-9)
  • Structure : Substitutes the ester with a reactive benzoyl chloride.
  • Key Differences :
    • Reactivity : The chloride group enables rapid nucleophilic acyl substitution, useful for coupling reactions, but necessitates anhydrous handling .
    • Stability : Less stable than the benzyl ester, limiting its utility in multi-step syntheses .
Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
  • Structure : Methyl ester with 4-piperidinyl substitution.
  • Metabolism: Methyl esters undergo faster enzymatic hydrolysis than benzyl esters, impacting pharmacokinetics .

Positional Isomerism

Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1048673-90-0)
  • Structure : Ethyl ester with ethoxy-piperidine at the ortho position.
  • Key Differences :
    • Electronic Effects : Ortho substitution disrupts molecular symmetry, reducing dipole moments and altering solubility (logP ~3.7) compared to para-substituted analogs .
    • Biological Activity : Ortho isomers often exhibit lower binding affinity to targets like HDACs due to steric hindrance .

Heterocyclic Variations

Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS 1220034-69-4)
  • Structure : Replaces piperidine with pyrrolidine.
  • Key Differences: Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), affecting ionization and membrane permeability .
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic Acid Hydrochloride (CAS 1258650-07-5)
  • Structure : Incorporates a methyl group on the piperidine ring.
  • Key Differences :
    • Lipophilicity : The methyl group increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
    • Steric Effects : Methyl substitution may hinder interactions with flat binding pockets (e.g., enzyme active sites) .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) logP pKa Solubility (Water)
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl ~328.8* ~3.9 8.5 Moderate (hydrochloride)
4-[2-(1-Piperidinyl)ethoxy]benzoic Acid HCl 267.75 2.8 8.5 High
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl 299.8 3.1 8.5 Moderate

*Estimated based on structural analogs .

Preparation Methods

Esterification

  • The benzoic acid derivative, typically 4-hydroxybenzoic acid, is esterified using benzyl alcohol under acidic conditions.
  • Common acid catalysts include sulfuric acid or other strong acids.
  • The reaction is typically conducted under reflux to drive the esterification to completion.
  • The benzyl ester intermediate is purified by crystallization or distillation.

Ether Formation

  • The benzyl ester intermediate is reacted with 2-(2-piperidinyl)ethanol or a similar piperidinyl-substituted alcohol.
  • This step involves nucleophilic substitution where the hydroxyl group of the piperidinyl ethanol attacks the aromatic ring or an activated leaving group on the benzoate.
  • A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the alcohol and facilitate the ether bond formation.
  • Solvents like methyl ethyl ketone (MEK) or other aprotic solvents are employed for optimal reaction conditions.
  • The reaction temperature is controlled to balance reaction rate and side product formation.

Hydrochloride Salt Formation

  • The free base compound is treated with hydrochloric acid (HCl), often in ethanol or other polar solvents.
  • This protonates the piperidine nitrogen, forming the hydrochloride salt.
  • The salt precipitates out and is isolated by filtration.
  • Final purification is achieved by recrystallization to ensure high purity (>95%).

Industrial and Process Optimization Considerations

  • Industrial synthesis scales up the above steps using batch or continuous reactors.
  • Hydrated inorganic bases such as hydrated potassium carbonate are preferred over anhydrous forms for cost-effectiveness and ease of handling.
  • Particle size and hydration level of the base affect the reaction kinetics and mixing efficiency.
  • Purification involves distillation and crystallization to remove impurities and by-products.
  • Quality control includes chromatographic purity analysis and verification of salt formation.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Esterification 4-hydroxybenzoic acid, benzyl alcohol, H2SO4 (cat.) Formation of benzyl ester Reflux, acid catalysis
Ether Formation Benzyl ester, 2-(2-piperidinyl)ethanol, K2CO3 Ether bond formation Aprotic solvent (e.g., MEK), base used
Hydrochloride Salt Free base, HCl in ethanol Salt formation Precipitation of hydrochloride salt

Research Findings and Process Improvements

  • Patented processes emphasize the use of hydrated inorganic bases to reduce costs and improve reaction homogeneity compared to anhydrous powdered bases.
  • The particle size of potassium carbonate influences reaction rates and yield; smaller particles increase surface area but may require controlled atmosphere to maintain anhydrous state.
  • Use of methyl ethyl ketone as solvent provides optimal miscibility and boiling point for the etherification step, improving throughput.
  • The hydrochloride salt formation is critical for compound stability and solubility; various inorganic acids can be used, but hydrochloric acid is preferred for forming stable salts without side reactions.
  • Purification by recrystallization or chromatography ensures >95% purity, essential for research-grade material.

Comparative Data Table of Key Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction Temperature 60–90 °C (reflux conditions) Affects reaction rate and side reactions
Base Used Potassium carbonate (hydrated) Facilitates ether formation, cost-effective
Solvent Methyl ethyl ketone, ethanol Solubility and miscibility for reactants
Acid Catalyst (Esterification) Sulfuric acid (catalytic amount) Drives esterification
Purity of Final Product >95% Required for research and pharmaceutical use
Salt Formation Acid Hydrochloric acid Forms stable hydrochloride salt

Q & A

Q. What synthetic routes are available for Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and what are their respective yields and purity profiles?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation Reaction : Reacting a piperidine derivative with an ethoxybenzyl intermediate under reflux conditions (e.g., using dichloromethane as solvent at 60–80°C for 6–12 hours) .

Hydrochloride Salt Formation : Treating the free base with HCl gas or hydrochloric acid in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

  • Key Parameters :
StepCatalyst/SolventTemperature (°C)Yield (%)Purity (HPLC)
CondensationDIPEA (base)7065–75>90%
Salt FormationHCl/EtOHRT85–90>95%
  • Optimization : Adjusting stoichiometry and reaction time minimizes byproducts like unreacted piperidine derivatives .

Q. Which analytical techniques are most effective for assessing the purity of this compound in research settings?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: ~8.2 minutes .
  • NMR : Key peaks include δ 7.8–7.2 ppm (aromatic protons), δ 4.5 ppm (benzyl ether), and δ 3.2–2.8 ppm (piperidine protons) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 372.3 (calculated: 372.4) .

Q. What are the critical steps in purifying this compound to achieve high yields?

  • Methodological Answer :
  • Recrystallization : Use a mixture of ethyl acetate/hexane (1:3) to remove polar impurities.
  • Column Chromatography : Silica gel with gradient elution (5–20% methanol in dichloromethane) isolates the target compound from unreacted intermediates .
  • Yield Optimization : Slow cooling during recrystallization improves crystal purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer :
  • Experimental Variables : Control for solvent effects (e.g., DMSO concentration in cell assays) and batch-to-batch purity variations .
  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate receptor interactions (e.g., GPCR vs. kinase targets) .
  • Data Normalization : Compare activity relative to a reference compound (e.g., Pioglitazone hydrochloride for PPAR-γ assays) .

Q. What strategies optimize the stability of this compound under various experimental conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the benzyl ether group .
  • Buffer Compatibility : Avoid phosphate buffers (pH >7) to minimize degradation; use citrate buffers (pH 4–6) for aqueous solutions .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; <5% degradation indicates acceptable stability .

Q. How does structural modification of the piperidine ring influence pharmacological activity compared to analogs?

  • Methodological Answer :
  • Comparative Studies :
Analog (Modification)Target Affinity (IC₅₀, nM)Solubility (mg/mL)
Parent Compound120 ± 150.8
3,5-Dimethylpiperidine85 ± 101.2
N-Methylpiperidine220 ± 250.5
  • Key Insight : Methylation at the 3,5-positions enhances both solubility and receptor binding due to reduced steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
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Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

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